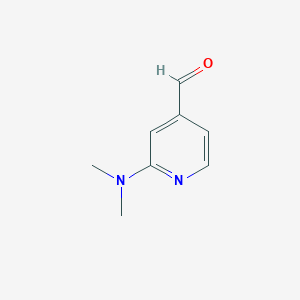

2-(Dimethylamino)pyridine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-5-7(6-11)3-4-9-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZHGOJZULFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Functionalized Pyridine Derivatives in Organic Synthesis

Functionalized pyridine (B92270) derivatives are a cornerstone of modern organic synthesis, prized for their utility as versatile building blocks. wikipedia.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural motif found in a vast array of essential natural products, including vitamins like nicotinamide (B372718) (a form of Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as numerous alkaloids. wikipedia.org Its presence is also extensive in medicinal chemistry, with the pyridine scaffold being a key component in a significant number of FDA-approved drugs. wikipedia.orgbiosynth.com

The utility of these derivatives stems from the electronic nature of the pyridine ring and its susceptibility to functionalization. The nitrogen atom renders the ring electron-deficient, influencing its reactivity in various chemical transformations. The introduction of substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, enabling chemists to design molecules with specific functions. wikipedia.orgbiosynth.com Methodologies for creating these valuable compounds are diverse and continually evolving, ranging from classical condensation reactions to modern C-H functionalization techniques that offer more efficient and sustainable synthetic routes. biosynth.comnih.gov Multicomponent reactions (MCRs), in particular, have become a powerful strategy for rapidly constructing complex pyridine derivatives from simple precursors in a single step, highlighting the drive for atom economy and efficiency in organic synthesis. merckmillipore.com

The Unique Role of 2 Dimethylamino Pyridine 4 Carbaldehyde As a Versatile Synthon

While direct and extensive research on 2-(Dimethylamino)pyridine-4-carbaldehyde is not widely documented in readily available literature, its molecular architecture—a pyridine (B92270) ring substituted with both a potent electron-donating dimethylamino group at the 2-position and an electrophilic carbaldehyde (aldehyde) group at the 4-position—designates it as a uniquely versatile synthetic intermediate, or synthon. Its utility can be inferred from the well-established reactivity of its constituent functional parts.

This bifunctional nature allows this compound to act as a multifaceted building block. For instance, the aldehyde can be a key component in multicomponent reactions, such as the synthesis of chromene derivatives, where aromatic aldehydes are condensed with other reagents. The presence of the activating dimethylamino group can modulate the reactivity of the aldehyde and the pyridine ring itself. This dual functionality is particularly valuable for synthesizing complex molecules where precise control over reactivity and regioselectivity is required. Isomeric compounds, such as 4-(dimethylamino)-2-pyridinecarboxaldehyde and 4-(dimethylamino)-3-pyridinecarboxaldehyde, have been successfully employed in diastereoselective Ugi multicomponent reactions to create chiral DMAP derivatives, underscoring the potential of this class of compounds in asymmetric synthesis.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CN(C)c1cc(ccn1)C=O |

| Polar Surface Area | 33.5 Ų |

| LogP (calculated) | 0.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Historical Development and Evolution of Research Perspectives on Pyridine Carboxaldehydes

Strategies for the Regioselective Functionalization of Pyridine Rings

The inherent electronic properties of the pyridine ring present a significant challenge for regioselective functionalization. nih.gov To overcome this, chemists have developed sophisticated methods, including directed ortho-metalation and cross-coupling reactions, to control the placement of functional groups with high precision. rsc.orgeurekaselect.com

Directed Ortho-Metalation Approaches in Pyridine Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridines. acs.orglookchem.com This strategy utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position. baranlab.orgclockss.org The resulting lithiated intermediate can then react with various electrophiles to introduce a desired functional group.

In the context of pyridine synthesis, the choice of the directing group is crucial for achieving high regioselectivity. For instance, a substituent at the C-2 position can direct metalation to the C-3 position. clockss.org The reactions are typically conducted at low temperatures in ethereal solvents like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium intermediates. clockss.org While powerful, the use of strong organolithium bases can sometimes lead to side reactions, such as addition to the pyridine ring. lookchem.comclockss.org

Cross-Coupling Reactions for Pyridine Core Construction

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. nih.gov These methods, including the Suzuki-Miyaura, Negishi, and Stille couplings, enable the formation of carbon-carbon bonds between a pyridyl halide or triflate and a variety of organometallic reagents. organic-chemistry.orgscispace.comnih.govresearchgate.net

The Suzuki-Miyaura coupling, which employs boronic acids or their derivatives, is particularly widely used due to the stability and low toxicity of the boron reagents. nih.gov Palladium catalysts are commonly employed in these reactions. organic-chemistry.org The Negishi coupling, utilizing organozinc reagents, and the Stille coupling, with organotin reagents, offer alternative and complementary approaches. organic-chemistry.orgscispace.com For the introduction of the dimethylamino group, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a highly effective method. nih.gov

Selective Introduction and Manipulation of the Aldehyde Functionality at C-4

The introduction of an aldehyde group at the C-4 position of the pyridine ring is a key transformation in the synthesis of the target molecule. This can be accomplished through the oxidation of a methyl group precursor or by direct formylation of the pyridine ring. frontiersin.orgnih.govresearchgate.net

Oxidation Pathways from Pyridine-4-methyl Precursors

A common route to pyridine-4-carbaldehydes involves the oxidation of the corresponding 4-methylpyridine (B42270) (4-picoline) derivative. A variety of oxidizing agents can be employed for this purpose, each with its own advantages and limitations.

Selenium dioxide (SeO₂) is a classic reagent for this transformation, often providing good selectivity for the aldehyde over the carboxylic acid. However, the toxicity of selenium compounds is a significant drawback. Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), have also been utilized. acs.orgwikipedia.org Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. acs.org

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Selenium Dioxide (SeO₂) | Reflux in dioxane or pyridine | Good selectivity | High toxicity |

| Potassium Permanganate (KMnO₄) | Aqueous solution, controlled pH | Inexpensive | Risk of over-oxidation |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Mild conditions, good yields | Chromium waste |

Formylation Strategies

Direct formylation of the pyridine ring at the C-4 position presents a more direct but often challenging approach. The Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a well-known method for formylating electron-rich aromatic rings. While pyridine itself is electron-deficient, the presence of an activating group, such as a dimethylamino group, can facilitate this electrophilic substitution. acs.org

Another strategy involves the metalation of the pyridine ring at the C-4 position, followed by quenching with a formylating agent like DMF. This approach often requires the use of a 4-halopyridine precursor to facilitate lithium-halogen exchange and generate the necessary organolithium intermediate.

Incorporation of the Dimethylamino Moiety at the C-2 Position

The introduction of the dimethylamino group at the C-2 position is typically achieved through nucleophilic aromatic substitution (SNAr) on a 2-halopyridine derivative. 2-Chloropyridine or 2-fluoropyridine (B1216828) are common starting materials for this transformation. The reaction with dimethylamine (B145610), often carried out at elevated temperatures, displaces the halide to afford the desired 2-(dimethylamino)pyridine. chemicalbook.comnih.gov

The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. Therefore, 2-fluoropyridine is often the most reactive substrate. The aforementioned Buchwald-Hartwig amination also provides a versatile and often milder alternative for the formation of the C-N bond.

| Method | Substrate | Reagent | Typical Conditions |

| Nucleophilic Aromatic Substitution | 2-Chloropyridine | Dimethylamine | High temperature, with or without a base |

| Nucleophilic Aromatic Substitution | 2-Fluoropyridine | Dimethylamine | Milder conditions than with 2-chloropyridine |

| Buchwald-Hartwig Amination | 2-Bromopyridine | Dimethylamine, Pd catalyst, ligand, base | Often milder conditions, broader substrate scope |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. While dedicated green synthetic routes for this specific molecule are not extensively reported, an analysis of plausible synthetic pathways through the lens of the twelve principles of green chemistry can illuminate more sustainable approaches.

A common hypothetical route to this compound involves a two-step process:

Nucleophilic aromatic substitution (SNAr) of 2-chloro-4-cyanopyridine (B57802) with dimethylamine.

Reduction of the resulting 2-(dimethylamino)pyridine-4-carbonitrile to the aldehyde.

Analysis of the Hypothetical Route based on Green Chemistry Principles:

Prevention: This route generates waste in both steps, including salts from the SNAr reaction and aluminum hydroxides from the reduction step's workup. Optimization to minimize excess reagents and solvent use is critical.

Atom Economy: The SNAr step has a reasonable atom economy, with the primary byproduct being a chloride salt. The reduction of the nitrile to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) has a lower atom economy due to the large, non-incorporated portion of the reducing agent.

Less Hazardous Chemical Syntheses: Both 2-chloro-4-cyanopyridine and dimethylamine are toxic and hazardous. DIBAL-H is a pyrophoric reagent, requiring careful handling. The development of catalytic or enzymatic methods would be a significant improvement.

Safer Solvents and Auxiliaries: The SNAr reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are of environmental concern. The DIBAL-H reduction requires anhydrous non-polar solvents like toluene (B28343) or tetrahydrofuran (THF). A shift towards greener solvents is desirable.

Design for Energy Efficiency: The SNAr step may require heating to proceed at a reasonable rate. In contrast, the DIBAL-H reduction must be conducted at very low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol, which is energy-intensive on a large scale.

Use of Renewable Feedstocks: The starting materials for this synthesis are derived from petrochemical feedstocks. Currently, there are no established routes from renewable resources.

Reduce Derivatives: This proposed route avoids the use of protecting groups, which is in line with green chemistry principles.

Catalysis: The reliance on stoichiometric reagents, particularly the pyrophoric DIBAL-H, is a major drawback. The development of a catalytic reduction method for the nitrile would significantly enhance the greenness of the process.

Design for Degradation: The biodegradability of halogenated pyridines and their derivatives can be low. Information on the environmental fate of this compound is not readily available.

Real-time Analysis for Pollution Prevention: The progress of both reaction steps can be monitored using standard techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion and minimize the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention: The use of a pyrophoric reagent like DIBAL-H poses a significant safety risk, especially at a larger scale. Alternative, less hazardous reducing agents would improve the inherent safety of the synthesis.

Interactive Data Table: Green Chemistry Assessment of a Plausible Synthetic Route

| Green Chemistry Principle | Step 1: SNAr with Dimethylamine | Step 2: Nitrile Reduction with DIBAL-H | Overall Assessment and Potential Improvements |

| Prevention | Generates chloride salts as byproducts. | Generates aluminum salts during workup. | High potential for improvement by optimizing stoichiometry and exploring catalytic alternatives. |

| Atom Economy | Moderate | Low | Could be improved by using a catalytic reducing agent with a smaller molecular weight. |

| Hazardous Reagents | 2-chloro-4-cyanopyridine and dimethylamine are toxic. | DIBAL-H is pyrophoric and corrosive. | High priority for improvement by identifying less hazardous starting materials and reagents. |

| Safer Solvents | Often uses DMF or DMSO. | Requires anhydrous ethereal or hydrocarbon solvents. | Exploration of greener solvent alternatives is needed. |

| Energy Efficiency | May require heating. | Requires cryogenic temperatures (-78 °C). | Significant energy penalty. Alternative reduction methods at ambient temperature would be beneficial. |

| Renewable Feedstocks | Not applicable; petrochemical origin. | Not applicable; petrochemical origin. | Long-term goal would be to source pyridine feedstocks from biomass. |

| Reduce Derivatives | Good; no protecting groups typically needed. | Good; no protecting groups typically needed. | Adheres well to this principle. |

| Catalysis | Stoichiometric reaction. | Stoichiometric reagent. | High potential for improvement with the development of catalytic SNAr and reduction methods. |

Recent Advances in Scalable Synthesis and Process Optimization

The scalable synthesis of this compound requires a robust and economically viable process. While specific literature on the large-scale production of this compound is scarce, general principles of process optimization can be applied to the plausible synthetic route discussed previously.

Key Considerations for Scalable Synthesis:

Starting Material Availability and Cost: 2-chloro-4-cyanopyridine is a commercially available starting material, but its cost at bulk scale could be a significant factor. Dimethylamine is an inexpensive and readily available commodity chemical.

Reaction Conditions and Equipment: The nucleophilic aromatic substitution can likely be performed in standard glass-lined reactors. However, the requirement for cryogenic temperatures for the DIBAL-H reduction presents a major scalability challenge, necessitating specialized and costly cooling equipment.

Purification: Purification of the intermediate and the final product on a large scale would likely involve crystallization or distillation. The feasibility and efficiency of these methods at scale need to be evaluated.

Safety: The handling of large quantities of pyrophoric DIBAL-H is a major safety concern. Robust engineering controls and stringent safety protocols would be essential. The toxicity of dimethylamine and the chlorinated pyridine starting material also requires careful management.

Recent Advances and Process Optimization Strategies:

Alternative Reducing Agents: To circumvent the issues with DIBAL-H, research into alternative methods for the partial reduction of nitriles is an active area. Catalytic hydrogenation using specific catalysts and conditions can sometimes achieve the desired selectivity for the aldehyde. Other hydride reagents that operate at more moderate temperatures could also be investigated.

Flow Chemistry: Continuous flow processing offers several advantages for scalability and safety. Reactions can be performed at high temperatures and pressures in a controlled manner, and the small reactor volumes minimize the risk associated with hazardous reagents. A flow-based SNAr reaction followed by an in-line reduction could be a promising strategy for the continuous production of this compound.

Catalytic Formylation: While direct formylation of 2-(dimethylamino)pyridine at the 4-position is challenging, advances in C-H activation and functionalization could one day provide a more direct and efficient route, potentially bypassing the multi-step sequence.

Interactive Data Table: Scalability and Process Optimization Assessment

| Parameter | Step 1: SNAr with Dimethylamine | Step 2: Nitrile Reduction with DIBAL-H | Overall Process Optimization Potential |

| Reagent Cost & Availability | 2-chloro-4-cyanopyridine: moderate cost; Dimethylamine: low cost, high availability. | DIBAL-H: moderate to high cost. | The cost of the starting halide and the reducing agent are key economic drivers. |

| Reaction Conditions | Manageable at scale (moderate temperatures). | Challenging at scale due to cryogenic temperature requirement. | The reduction step is the primary bottleneck for scalability. |

| Safety Hazards | Toxic reagents. | Pyrophoric and corrosive reagent. | High; requires specialized handling procedures, especially for the reduction step. |

| Purification | Likely requires extraction and crystallization/distillation. | Quenching and workup can be challenging at scale. | Purification may be multi-step and impact overall yield and throughput. |

| Optimization Potential | Transition to flow chemistry; optimization of solvent and temperature. | Replacement of DIBAL-H with a catalytic or less hazardous reagent; implementation in a flow reactor. | High potential for improvement through the adoption of modern synthetic technologies. |

Reactions Involving the Aldehyde Group

The aldehyde group is the most prominent functional group for derivatization, participating in a variety of condensation and carbon-carbon bond-forming reactions. Its electrophilic carbon atom readily reacts with a wide range of nucleophiles.

The condensation of the aldehyde group of this compound with primary amines or hydrazines is a straightforward and efficient method for synthesizing imines (Schiff bases) and hydrazones, respectively. These derivatives are of significant interest as precursors to multidentate ligands for coordination chemistry. The resulting C=N double bond in these compounds provides a coordination site, which, in conjunction with the pyridine nitrogen and potentially other donor atoms, allows for the chelation of metal ions.

The synthesis typically involves the reaction of the aldehyde with an appropriate amine or hydrazide in a solvent like ethanol (B145695) or methanol (B129727), sometimes with catalytic acid. nih.gov This reaction is a cornerstone for creating complex ligands used in the synthesis of metal complexes with tailored electronic and steric properties. mdpi.com For instance, hydrazide-hydrazone derivatives are readily prepared by reacting aldehydes with hydrazides in refluxing ethanol. researchgate.net These ligands, featuring both imine and pyridine nitrogen donors, can coordinate with transition metals like ruthenium to form stable complexes. bath.ac.ukresearchgate.netrsc.org

The aldehyde functional group is readily converted into an alkene through olefination reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds with high regioselectivity.

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde to an alkene. masterorganicchemistry.com A recent development has demonstrated a method for the 4-selective alkylation of pyridines that proceeds through a Wittig olefination of a dearomatized pyridylphosphonium ylide intermediate, highlighting the utility of this reaction on pyridine scaffolds. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org This method is particularly valued for its tendency to produce (E)-alkenes with high stereoselectivity. researchgate.netnih.gov The reaction of this compound with stabilized phosphorus ylides or phosphonate (B1237965) carbanions would lead to the synthesis of various stilbene-like derivatives and other vinyl-substituted pyridines, which are of interest in materials science and medicinal chemistry. researchgate.netnih.govresearcher.life The water-soluble dialkylphosphate byproduct of the HWE reaction is easily removed, simplifying product purification. organic-chemistry.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to the aldehyde, followed by dehydration. This reaction is a powerful tool for C-C bond formation. Research has shown that pyridine-4-carbaldehyde reacts with malononitrile (B47326) and 1-naphthol (B170400) in a one-pot, three-component reaction catalyzed by 4-(dimethylamino)pyridine (DMAP) to produce the corresponding 2-amino-2-chromene derivative in 90% yield. acgpubs.org This demonstrates the high reactivity of the pyridine-4-carbaldehyde core in such condensations.

Similarly, 4-(Dimethylamino)pyridine (DMAP) has been identified as a superior mediator for the Morita–Baylis–Hillman (MBH) reaction, another important carbon-carbon bond-forming reaction. The MBH reaction of salicylaldehydes and acrylonitrile, triggered by DMAP, leads to the formation of 3-cyano-2H-chromenes. jst.go.jp The structural similarity of this compound to the catalysts and reactants in these transformations suggests its high potential to participate in Knoevenagel, MBH, and related carbonyl addition reactions.

The Aldol (B89426) reaction is a fundamental C-C bond-forming reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, often followed by dehydration to give a conjugated enone. In this context, this compound would serve as the electrophilic partner, reacting with a nucleophilic enolate generated from another carbonyl compound (a ketone or another aldehyde).

While specific examples of this compound undergoing Aldol reactions are not prevalent in the surveyed literature, the general reactivity of aldehydes in this transformation is well-established. The reaction would proceed via the nucleophilic attack of an enolate on the carbonyl carbon of the pyridine aldehyde. The presence of the electron-donating dimethylamino group may slightly reduce the electrophilicity of the aldehyde compared to unsubstituted pyridine-4-carbaldehyde, but the reaction is expected to proceed under appropriate basic or acidic conditions to yield the corresponding aldol addition product.

Modifications at the Dimethylamino Group

The dimethylamino group at the 2-position is a strong electron-donating group that significantly influences the electronic properties of the pyridine ring. This group is also a site for chemical modification, primarily through reactions involving the nitrogen lone pair.

The nitrogen of the dimethylamino group is basic and can be protonated in the presence of acid. This protonation alters the electronic character of the substituent from strongly donating to inductively withdrawing, which in turn affects the reactivity of the rest of the molecule. While direct synthetic modifications such as demethylation are possible, they often require harsh conditions that may not be compatible with the aldehyde group. For instance, demethylation of α-methyl substituted pyridines can be achieved with a nickel-nickel oxide catalyst and steam at high temperatures, a process that would likely alter the aldehyde. google.com Therefore, the most common and synthetically relevant reaction at this site under milder conditions is reversible protonation.

Reactivity at the Pyridine Nitrogen and its Derivatives

The nitrogen atom of the pyridine ring is nucleophilic and basic, making it a key site for functionalization. The chemistry of 4-(Dimethylamino)pyridine (DMAP) provides a strong precedent for the reactivity of this position. wikipedia.org

N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting this compound N-oxide would have altered electronic and solubility properties. 4-(Dimethylamino)pyridine N-oxide (DMAPO) itself is a well-known and effective nucleophilic catalyst, for example, in peptide coupling and macrolactamization reactions, indicating that this functionalization is synthetically accessible and useful. nih.govacs.orgresearchgate.net

Quaternization: The pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. For example, DMAP is known to react with benzyl (B1604629) bromide to form a pyridinium onium salt, which can act as a catalyst for oxidation reactions. mdpi.com This quaternization process is also a key step in some synthetic routes to DMAP itself, where pyridine is quaternized with agents like thionyl chloride to form an N-[4-pyridyl]pyridinium salt intermediate. google.comgoogle.comgoogleapis.com Applying this to this compound would yield pyridinium salts, permanently charged derivatives with different physical properties and potential applications as ionic liquids or phase-transfer catalysts.

Multicomponent Reaction Frameworks Utilizing this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly atom-economical and offer a streamlined approach to generating diverse chemical libraries. This compound, with its reactive aldehyde functionality and the electronic influence of the dimethylamino-substituted pyridine ring, is a viable candidate for participation in various MCRs. This section explores its role in Ugi, Passerini, Biginelli, and Hantzsch reactions.

Ugi Reactions and Diastereoselective Synthesis

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-amide derivative. Research has demonstrated the utility of 4-(dimethylamino)pyridine (DMAP)-based aldehydes in diastereoselective Ugi reactions.

In a notable study, the diastereoselective Ugi reaction of a related isomer, 4-(dimethylamino)-3-pyridinecarboxaldehyde, was investigated with L-valine and tert-butyl isocyanide. This reaction yielded 3-substituted DMAP derivatives with moderate to high diastereoselectivity. The stereochemical outcome of the reaction was found to be significantly influenced by the reaction temperature. For instance, the reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde with L-valine and tert-butyl isocyanide in methanol at 20 °C produced the Ugi product with an 84:16 diastereomeric ratio (d.r.). Increasing the temperature to 40 °C improved the d.r. to 90:10, and at 50 °C, a d.r. of 89:11 was achieved with a 57% isolated yield. This suggests that while higher temperatures can increase the reaction rate and conversion, an optimal temperature is crucial for maximizing both yield and diastereoselectivity.

Conversely, the Ugi reaction with 4-(dimethylamino)-2-pyridinecarboxaldehyde and various α-amino acids resulted in low diastereoselectivity. This highlights the critical role of the substitution pattern on the pyridine ring in controlling the stereochemistry of the Ugi adduct. The position of the aldehyde group relative to the dimethylamino substituent significantly impacts the steric and electronic environment of the reaction center, thereby influencing the facial selectivity of the nucleophilic attack.

These findings underscore the potential of this compound as a substrate in diastereoselective Ugi reactions. The electronic properties of the 2-(dimethylamino) group are expected to influence the reactivity of the aldehyde at the 4-position, and its participation in asymmetric Ugi reactions using chiral amines or carboxylic acids could lead to the synthesis of novel, stereochemically rich DMAP derivatives.

Table 1: Diastereoselective Ugi Reaction of 4-(Dimethylamino)-3-pyridinecarboxaldehyde with L-valine and tert-butyl isocyanide

| Entry | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 20 | >90 | 37 | 84:16 |

| 2 | 40 | 79 | 53 | 90:10 |

| 3 | 50 | 92 | 57 | 89:11 |

| 4 | 60 | >90 | 48 | 85:15 |

Passerini Reactions

The Passerini three-component reaction (P-3CR) is another significant MCR that involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is known for its high atom economy and experimental simplicity. researchgate.net The mechanism is believed to proceed through a trimolecular, concerted pathway in aprotic solvents, where hydrogen bonding plays a crucial role in the formation of a cyclic transition state. organic-chemistry.org

While specific examples of the Passerini reaction utilizing this compound are not extensively documented in the reviewed literature, its structural features make it a suitable aldehyde component for this transformation. The aldehyde group can react with a carboxylic acid and an isocyanide to potentially yield novel α-acyloxy amides bearing a 2-(dimethylamino)pyridine moiety. The electronic nature of the dimethylamino group at the 2-position could modulate the electrophilicity of the aldehyde carbon, thereby influencing the reaction rate and yield. The resulting products would be of interest in medicinal chemistry and materials science due to the incorporation of the pharmacologically relevant pyridine scaffold.

Biginelli and Hantzsch Reactions

The Biginelli reaction is a well-established MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org This reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, including condensation and cyclization steps. wikipedia.org The products, dihydropyrimidinones, are a class of compounds with significant pharmacological activities. nih.gov Although the use of this compound in the Biginelli reaction is not specifically reported, its aldehyde functionality makes it a prime candidate for this synthesis. The reaction would involve the condensation of the aldehyde with urea and a β-ketoester like ethyl acetoacetate (B1235776) to form a dihydropyrimidinone derivative containing the 2-(dimethylamino)pyridine substituent.

The Hantzsch pyridine synthesis is a four-component reaction that produces dihydropyridine (B1217469) derivatives from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source such as ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial dihydropyridine product can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.org Similar to the Biginelli reaction, there is a lack of specific literature detailing the use of this compound in the Hantzsch synthesis. However, its participation as the aldehyde component is chemically plausible. The reaction would lead to the formation of a 1,4-dihydropyridine (B1200194) core with a 2-(dimethylamino)phenyl group at the 4-position, a scaffold that is prevalent in calcium channel blockers. wikipedia.org The electronic-donating nature of the dimethylamino group might influence the reaction kinetics and the stability of the resulting dihydropyridine ring.

Applications of 2 Dimethylamino Pyridine 4 Carbaldehyde As a Building Block

Scaffold for the Construction of Complex Polyheterocyclic Systems

The structure of 2-(Dimethylamino)pyridine-4-carbaldehyde is inherently suited for the synthesis of polyheterocyclic systems, which are core motifs in many biologically active compounds and functional materials. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the pyridine (B92270) ring and the dimethylamino group can influence the reactivity and stability of the resulting systems.

Research into related pyridine-based aldehydes demonstrates their utility in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. For instance, strategies like the Ugi-Zhu reaction, when applied to aldehydes, can lead to the formation of complex cores such as pyrrolo[3,4-b]pyridin-5-ones. nih.gov The aldehyde functionality of this compound can similarly participate in such reaction cascades, where it first reacts to form an initial scaffold, which can then undergo further intramolecular cyclizations. The presence of the pyridine nitrogen and the exocyclic dimethylamino group can be exploited to direct these cyclizations or to serve as sites for further functionalization, ultimately leading to diverse polyheterocyclic frameworks. nih.gov

Furthermore, the aldehyde group can be transformed through reactions like the Vilsmeier-Haack reaction on related pyridine systems, and the resulting carbaldehyde derivative can undergo Claisen condensation with various ketones. researchgate.net The products of these reactions, typically unsaturated ketones, are valuable intermediates that can be cyclized with reagents like urea (B33335) or thiourea to afford fused pyrimidine rings, further expanding the complexity of the heterocyclic system. researchgate.net

Precursor in the Synthesis of Advanced Functional Organic Molecules

The aldehyde group is a versatile functional handle that allows this compound to act as a precursor for a variety of advanced organic molecules with specific functions. One primary application is in the synthesis of Schiff bases. The reaction of pyridine-4-carbaldehyde with various primary amines leads to the formation of imines (Schiff bases), a class of compounds with significant applications. researchgate.net

Studies on Schiff bases derived from pyridine-4-carbaldehyde have shown their potential for DNA binding interactions and antioxidant activity. researchgate.net The introduction of the 2-(dimethylamino) group into the pyridine ring is expected to modulate the electronic properties of these Schiff bases, potentially enhancing their biological activity or tuning their photophysical properties for applications in materials science. The electron-donating nature of the dimethylamino group can increase the electron density of the pyridine ring system, which can influence the binding constants and interaction modes with biological targets like DNA. researchgate.net

Table 1: Examples of Schiff Bases Synthesized from Pyridine-4-carbaldehyde and their Properties This table is based on research on the parent compound, pyridine-4-carbaldehyde, illustrating the potential applications for its dimethylamino derivative.

| Reactant Amine | Resulting Schiff Base | Observed Property |

|---|---|---|

| 2-aminophenol | 2-[(pyridin-4-ylmethylidene)amino]phenol | High antioxidant activity (74% radical inhibition) researchgate.net |

| Various amines | Pyridine-based Schiff bases | Efficient binding with DNA, indicated by high positive binding constants (K) researchgate.net |

| Naphthalene-1-amine | N-(pyridin-4-ylmethylidene)naphthalen-1-amine | DNA binding interaction researchgate.net |

Generation of Chiral Auxiliary and Asymmetric Synthesis Precursors

This compound is a valuable precursor for the synthesis of chiral molecules, including chiral auxiliaries and catalysts for asymmetric synthesis. The development of chiral derivatives of 4-(Dimethylamino)pyridine (DMAP) is a significant area of research, as these compounds are powerful nucleophilic catalysts for a wide range of enantioselective transformations. bham.ac.uknih.govscispace.com

A key strategy involves using the aldehyde in multicomponent reactions to introduce chirality. Diastereoselective Ugi reactions using DMAP-based aldehydes, such as isomers of the title compound, have been successfully employed. nih.gov In these reactions, the aldehyde reacts with an α-amino acid and an isocyanide. The inherent chirality of the amino acid directs the formation of a new stereogenic center, resulting in a chiral DMAP derivative with moderate to high diastereoselectivity. nih.gov These products can then be utilized as chiral nucleophilic catalysts in other reactions. nih.gov

The research on related isomers provides specific insights into the potential of this compound in this area. For example, the reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde with L-valine and tert-butyl isocyanide yielded the Ugi product with a diastereomeric ratio (d.r.) of 84:16. nih.gov This demonstrates that the DMAP-aldehyde scaffold is effective in transferring chiral information.

Table 2: Diastereoselective Ugi Reaction with DMAP-based Aldehydes Data from a study on a closely related isomer, 4-(dimethylamino)-3-pyridinecarboxaldehyde, illustrating the principle.

| Aldehyde Reactant | Amino Acid | Diastereomeric Ratio (d.r.) | Isolated Yield |

|---|---|---|---|

| 4-(dimethylamino)-3-pyridinecarboxaldehyde | L-valine | 84:16 | 37% nih.gov |

| 4-(dimethylamino)-3-pyridinecarboxaldehyde | L-phenylalanine | 85:15 | 45% nih.gov |

Another approach involves the formation of chiral aminals. Chiral C2-symmetrical diamines can react with pyridine aldehydes, such as nicotinaldehyde, to form chiral imidazolidine rings. iupac.org These chiral aminals can then undergo highly stereoselective reactions with organocopper reagents to produce chiral dihydropyridines, which serve as valuable starting points for the asymmetric synthesis of complex natural products like alkaloids. iupac.org

Role in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally diverse molecules from a single, common intermediate. The chemical nature of this compound makes it an ideal starting point for such strategies. The aldehyde group is a key functional handle that can be elaborated through a multitude of different reaction pathways.

A "divergent intermediate strategy" can be employed to explore biologically relevant chemical space efficiently. nih.gov In such an approach, a common intermediate derived from an aldehyde can be guided toward different molecular frameworks through carefully chosen reaction sequences. For example, the aldehyde can participate in reactions such as Knoevenagel condensations, Wittig reactions, reductive aminations, or multicomponent reactions to introduce diverse substituents and build different core scaffolds.

By reacting this compound with different sets of reagents, a library of compounds with distinct structural features can be generated. For instance, reaction with tryptophol derivatives via an oxa-Pictet-Spengler reaction could lead to one class of compounds, while dearomatization methodologies could yield entirely different three-dimensional molecular frameworks. nih.gov This approach allows for the rapid generation of a collection of diverse pseudo-natural products from a single precursor, which is highly valuable for chemical biology and drug discovery programs. nih.gov The ability to generate multiple, distinct molecular classes from one starting material underscores the importance of this compound in divergent synthesis.

Catalytic and Coordination Chemistry Involving 2 Dimethylamino Pyridine 4 Carbaldehyde Derivatives

Design and Synthesis of Metal Ligands Based on the 2-(Dimethylamino)pyridine-4-carbaldehyde Moiety

The presence of multiple potential coordination sites—the pyridine (B92270) nitrogen, the dimethylamino nitrogen, and the aldehyde's carbonyl oxygen (or its derivative)—allows for the creation of diverse and versatile metal ligands.

Schiff bases, or imines, are a prominent class of ligands in coordination chemistry, typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ajchem-a.comnih.gov The aldehyde group of this compound serves as a versatile handle for generating a wide array of Schiff base ligands. The general synthesis involves reacting the aldehyde with a selected primary amine in an appropriate solvent, often with mild heating, to form the characteristic azomethine (–C=N–) bond. nih.govyu.edu.jo

These ligands can be designed to have multiple donor atoms, making them effective chelating agents for various transition metals. For instance, reaction with an amino-functionalized aniline (B41778) or alkanolamine can yield bidentate (N,N'), tridentate (N,N',O), or even tetradentate ligands. The pyridine nitrogen and the newly formed imine nitrogen are common coordination sites. Research on analogous systems, such as those derived from pyridine-2-carbaldehyde, has shown that these types of Schiff base ligands can form stable complexes with metals like manganese(II), copper(II), and cobalt(II). digitellinc.comrsc.org

The synthesis of various Schiff base ligands from pyridine-4-carbaldehyde and different primary amines has been reported, demonstrating the versatility of this reaction. researchgate.net These studies provide a strong precedent for the successful synthesis of analogous ligands from the 2-(dimethylamino) substituted variant.

Table 1: Examples of Primary Amines for Schiff Base Ligand Synthesis

| Amine Compound | Potential Ligand Type | Potential Donor Atoms |

| Aniline | Bidentate | Pyridine-N, Imine-N |

| Ethanolamine | Tridentate | Pyridine-N, Imine-N, Hydroxyl-O |

| Ethylenediamine (1:2 ratio) | Tetradentate | Pyridine-N (x2), Imine-N (x2) |

| 2-Aminophenol | Tridentate | Pyridine-N, Imine-N, Phenolic-O |

While the aldehyde offers a route to multidentate Schiff base ligands, the core 2-(dimethylamino)pyridine structure is itself a potent ligand. The electron-donating dimethylamino group significantly increases the basicity and nucleophilicity of the pyridine nitrogen, making it a stronger Lewis base and a more effective ligand for metal coordination compared to unsubstituted pyridine. researchgate.net

In coordination complexes, 4-(Dimethylamino)pyridine (4-DMAP), a structural isomer, typically coordinates to metal centers through its pyridine nitrogen atom. nih.govnih.gov For example, it forms stable tetrahedral complexes with cobalt(II), where it binds via the ring nitrogen. nih.govnih.gov Similarly, this compound is expected to coordinate primarily through its highly basic pyridine nitrogen.

While direct chelation involving both the pyridine nitrogen and the dimethylamino nitrogen to form a four-membered ring is sterically strained and generally not observed, the dimethylamino group plays a crucial electronic role. The coordination chemistry of related 2-aminopyridine (B139424) derivatives shows a preference for either monodentate coordination through the pyridine nitrogen or bridging between two metal centers. nsf.gov In some cases, after deprotonation of the amino group, the resulting amido nitrogen can participate in chelation with the pyridine nitrogen to form a stable five-membered ring. researchgate.net Although the dimethylamino group cannot be deprotonated, its nitrogen could potentially act as a secondary, weaker binding site in specific structural contexts or as a bridging atom in polynuclear complexes.

Exploration of Derivatives as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthetic chemistry. Derivatives of this compound are promising candidates for organocatalysis, drawing inspiration from the well-established catalytic prowess of 4-DMAP. researchgate.net

4-DMAP is a highly effective nucleophilic catalyst for a vast range of reactions, most notably acylation reactions. researchgate.netresearchgate.net Its catalytic activity is many orders of magnitude greater than that of pyridine. soci.org The accepted mechanism for DMAP-catalyzed acylation involves the initial nucleophilic attack of the pyridine nitrogen on the acyl source (e.g., an acid anhydride) to form a highly electrophilic N-acylpyridinium intermediate. soci.orgnih.govnih.gov This intermediate is then readily attacked by a nucleophile, such as an alcohol, to yield the acylated product and regenerate the catalyst. nih.gov

The high catalytic activity of DMAP is attributed to the stability of the N-acylpyridinium cation, which is enhanced by the strong electron-donating resonance effect of the dimethylamino group at the 4-position. thieme-connect.de For a derivative of this compound, the dimethylamino group is at the 2-position. While it still acts as an electron-donating group, its influence on the stability of a potential acylpyridinium intermediate may be different. Research has indicated that substituents at the 2-position of the pyridine ring can be detrimental to catalytic activity, possibly due to steric hindrance that impedes the approach of the acylating agent or the subsequent nucleophile. soci.orgthieme-connect.de Therefore, while catalysis via an acylpyridinium intermediate is a plausible pathway, the efficiency might be lower than that of its 4-DMAP counterpart.

Table 2: Comparison of DMAP Isomers in Nucleophilic Catalysis

| Catalyst Moiety | Position of -NMe₂ | Expected Catalytic Activity | Rationale |

| 4-(Dimethylamino)pyridine | 4 | Very High | Strong resonance stabilization of acylpyridinium intermediate. thieme-connect.de |

| 2-(Dimethylamino)pyridine | 2 | Moderate to Low | Electron-donating group present, but potential for steric hindrance at the reaction center (pyridine-N). soci.orgthieme-connect.de |

A Brønsted base is a substance that can accept a proton (H⁺). The this compound molecule possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic dimethylamino nitrogen. These sites can function as Brønsted bases to catalyze reactions that proceed through proton abstraction. For example, in a Michael reaction, a Brønsted base can deprotonate a pronucleophile to generate the active nucleophile (an enolate or equivalent), which then attacks an electrophilic acceptor. rsc.orgresearchgate.net

The basicity of the pyridine nitrogen is enhanced by the electron-donating dimethylamino group. This increased basicity makes derivatives of this compound potentially effective Brønsted base catalysts for various organic transformations, such as Michael additions, Mannich reactions, and condensations, where proton transfer is a key step. researchgate.net

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies for catalysts derived specifically from this compound are not extensively documented. However, a plausible catalytic cycle for nucleophilic catalysis can be proposed based on the well-established mechanism for 4-DMAP. nih.govnih.gov

The proposed cycle for an acylation reaction would begin with the nucleophilic pyridine nitrogen of the catalyst attacking the electrophilic acylating agent (e.g., acetic anhydride) to form the key N-acylpyridinium intermediate and an acetate (B1210297) anion. nih.gov This intermediate is a highly activated acylating agent. In the next step, a nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the activated acyl group. soci.org The acetate anion can act as a general base, assisting in the deprotonation of the alcohol as it attacks. nih.gov This step results in the formation of the final ester product and the protonated catalyst. Finally, a stoichiometric auxiliary base (like triethylamine), often included in the reaction, deprotonates the catalyst to regenerate its active form, allowing it to re-enter the catalytic cycle. nih.govacs.org Any steric hindrance from the 2-dimethylamino group would likely impact the rates of both the formation of the acylpyridinium intermediate and its subsequent reaction with the nucleophile. thieme-connect.de

Applications in Metal-Catalyzed Organic Transformations

While this compound itself is not extensively documented as a direct ligand or catalyst in metal-catalyzed organic transformations, its true value lies in its role as a versatile precursor for synthesizing more complex and functionalized ligands. The presence of the reactive carbaldehyde group, combined with the electronic properties of the dimethylaminopyridine core, allows for the straightforward creation of sophisticated derivatives that can be employed in a variety of catalytic processes. The primary route for its application involves the condensation of the aldehyde with various amines to form Schiff base ligands, or its modification to introduce other coordinating groups.

Cross-Coupling Reactions

The direct application of this compound as a ligand in metal-catalyzed cross-coupling reactions is not prominently featured in scientific literature. However, its structure is highly conducive to the synthesis of effective ligands for such transformations. Pyridine-containing ligands are fundamental in numerous cross-coupling reactions, and the aldehyde functionality provides a convenient anchor point for derivatization.

Derivatives of pyridine aldehydes are used to create ligands for various palladium, nickel, and copper-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net For instance, the carbaldehyde can be reacted with primary amines to generate imine or Schiff base ligands. These ligands can then coordinate with a metal center, influencing its catalytic activity, selectivity, and stability.

One notable class of ligands derived from pyridine aldehydes are pyridine carboxamidines, which have been successfully employed in nickel-catalyzed decarboxylative cross-coupling reactions. nih.gov This highlights the potential of this compound as a starting material for novel ligand scaffolds. The dimethylamino group would further modulate the electronic properties of the resulting ligand, potentially enhancing catalytic efficiency.

Table 1: Potential Ligand Synthesis from this compound for Cross-Coupling

| Ligand Type | Synthetic Precursor | Potential Cross-Coupling Application | Metal Catalyst |

|---|---|---|---|

| Schiff Base / Imine | Chiral/Achiral Primary Amine | Suzuki, Heck, Sonogashira | Pd, Ni, Cu |

| Pyridine Carboxamidine | N-Cyanocarboxamidine | Decarboxylative Arylation | Ni |

Polymerization Reactions

The parent compound, 4-(Dimethylamino)pyridine (DMAP), is a well-known and highly effective catalyst for various polymerization reactions, including the formation of polyurethanes, polyepoxides, and polyamides. sigmaaldrich.com It often acts as a nucleophilic catalyst, activating monomers for polymerization. In some systems, such as the alternating copolymerization of CO₂ and epoxides, DMAP serves as a co-catalyst or initiator in conjunction with metal complexes. acs.org

While there is no specific data on the use of this compound in these reactions, its structural similarity to DMAP suggests potential utility. More significantly, the aldehyde group offers a prime site for immobilization. The compound could be grafted onto a polymer backbone or other solid supports. This would lead to the creation of a heterogeneous catalyst, which combines the high catalytic activity of the DMAP moiety with the practical advantages of easy separation and recyclability. Research has demonstrated the successful incorporation of DMAP moieties into nanoporous conjugated polymers, resulting in highly active and reusable heterogeneous catalysts for acylation reactions. researchgate.net The carbaldehyde functionality of this compound provides a direct route to similar polymer-supported systems.

Table 2: Research Findings on DMAP in Polymerization

| Catalyst System | Polymerization Reaction | Role of DMAP | Key Finding |

|---|---|---|---|

| Chromium-Salan / DMAP | CO₂ / Propylene Oxide Copolymerization | Co-catalyst / Initiator | DMAP significantly enhances catalytic activity and reduces induction period. acs.org |

| DMAP | Formation of Polyurethanes | Nucleophilic Catalyst | DMAP is cited as an effective catalyst for polyurethane formation. sigmaaldrich.com |

Asymmetric Catalysis

The development of chiral derivatives of 4-(Dimethylamino)pyridine is a significant area of research in asymmetric catalysis. researchgate.net These chiral analogues act as highly effective nucleophilic catalysts for a wide range of enantioselective transformations. bham.ac.uknih.gov The core strategy involves rendering the achiral DMAP molecule chiral by introducing stereogenic elements, such as planar chirality or axially chiral biaryl groups. nih.gov

In this context, this compound serves as an ideal starting point for the synthesis of new chiral DMAP derivatives. The aldehyde group is a versatile functional handle that can be readily transformed to incorporate chirality. For example:

Formation of Chiral Imines: Condensation with a chiral primary amine would yield a chiral Schiff base. This new molecule, used either as an organocatalyst or as a ligand for a metal, introduces a chiral environment around the catalytic center.

Reduction to Chiral Alcohols: Reduction of the aldehyde to a hydroxyl group, followed by esterification or etherification with a chiral moiety, is another established route to create chiral ligands.

While specific examples starting from this compound are not detailed in the literature, the principle is well-established with other functionalized pyridines. The development of "planar-chiral" derivatives of DMAP has proven to be a particularly fruitful strategy, leading to catalysts effective in kinetic resolutions of amines and alcohols, and enantioselective acylations. nih.gov The bifunctional nature of this compound makes it a promising candidate for designing the next generation of these sophisticated catalysts.

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article that focuses solely on the chemical compound “this compound” according to the detailed outline provided.

Computational and Theoretical Investigations of 2 Dimethylamino Pyridine 4 Carbaldehyde and Its Derivatives

Electronic Structure and Reactivity Profiling

The arrangement of electrons in a molecule dictates its fundamental properties. Computational methods are employed to model this electronic structure and predict reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules in their ground state. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For a molecule like 2-(Dimethylamino)pyridine-4-carbaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its most stable conformation. The calculations reveal the degree of planarity between the pyridine (B92270) ring and the aldehyde group, as well as the orientation of the dimethylamino group. These structural parameters are crucial for understanding steric and electronic effects within the molecule.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | Carbonyl double bond | 1.21 Å |

| C-N(Me)₂ | Bond between pyridine ring and amino group | 1.36 Å |

| C-C(HO) | Bond between pyridine ring and aldehyde group | 1.48 Å |

| **Bond Angles (°) ** | ||

| O=C-H | Aldehyde group angle | 120.5° |

| C-N-C | Dimethylamino group internal angle | 118.0° |

| C-C-N (ring) | Pyridine ring internal angle | 123.0° |

| Dihedral Angles (°) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com

Computational studies can precisely calculate the energies of these frontier orbitals and map their spatial distribution. For this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group will lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a reactive molecule.

Table 2: Representative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Significance | Illustrative Value |

|---|---|---|---|

| E(HOMO) | --- | Electron-donating ability | -5.8 eV |

| E(LUMO) | --- | Electron-accepting ability | -1.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity, stability | 4.3 eV |

| Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution | 2.15 eV |

Note: These values are representative examples based on calculations of similar aromatic aldehydes and aminopyridines.

Spectroscopic Property Predictions through Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. These calculations can simulate UV-visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. rsc.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π*. rsc.org

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with its electronic transitions. Furthermore, methods exist to compute other spectroscopic data, such as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy, providing a powerful tool for structure verification.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Transition/Proton |

|---|---|---|---|

| UV-Visible | λmax 1 | ~350 nm | π→π* (Intramolecular Charge Transfer) |

| λmax 2 | ~260 nm | π→π* (Pyridine Ring) | |

| ¹H NMR | δ (Aldehyde) | ~9.8 ppm | -CHO |

| δ (Pyridine H) | ~6.5-8.2 ppm | Aromatic Protons |

Note: These are illustrative values. Actual values depend on the solvent and the specific computational method used.

Mechanistic Elucidation of Chemical Reactions

Computational chemistry is invaluable for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.

A chemical reaction proceeds from reactants to products through a high-energy species known as the transition state (TS). The identification and characterization of the TS are fundamental to understanding the reaction's kinetics and mechanism. Computational methods can locate the precise geometry of a transition state on the potential energy surface.

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For reactions involving derivatives of this compound, such as its participation in Ugi reactions or as a catalyst, DFT calculations can identify the relevant transition states. nih.govnih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the entire energy profile of a reaction pathway. This allows for a detailed step-by-step understanding of the reaction mechanism. If multiple pathways are plausible, their activation energies can be compared to determine the most energetically favorable route.

Molecular Recognition and Interaction Studies

Computational chemistry provides powerful tools to investigate the non-covalent interactions that govern molecular recognition events. For this compound and its derivatives, these methods can elucidate how these molecules interact with other chemical species, offering insights into their potential applications in areas such as sensing, catalysis, and materials science.

Host-Guest Interactions

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. Computational studies are instrumental in understanding the stability, structure, and dynamics of these complexes. While direct computational studies on host-guest complexes of this compound are not extensively documented, the principles can be inferred from studies on analogous pyridine-containing systems.

Quantum chemical calculations, for instance, have been successfully employed to determine the geometries and relative stabilities of conformers of host molecules and their subsequent host-guest complexes. In a study on 2-ureido-4-ferrocenylpyrimidine derivatives, it was shown that the introduction of a pyridin-2-yl substituent significantly influenced the conformational equilibrium of both the host and the host-guest complex. mdpi.com The primary interactions stabilizing such complexes are often hydrogen bonds. For example, in the interaction between a ureidopyrimidine host and a 2,6-diaminopyridine guest, the strongest hydrogen bonds were observed between the urea (B33335) oxygen of the host and the amino group of the guest. mdpi.com

For a molecule like this compound, computational models could predict its ability to act as either a host or a guest. The pyridine nitrogen and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors, while the dimethylamino group can influence the electronic properties and steric availability of these sites. Theoretical calculations could model the interaction of this compound with various potential guests or hosts, providing data on binding energies and the specific nature of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking).

Table 1: Potential Host-Guest Interaction Parameters for this compound (Hypothetical)

| Guest Molecule | Potential Interaction Sites on Host | Calculated Binding Energy (kcal/mol) | Predominant Interaction Type |

| Methanol (B129727) | Carbonyl Oxygen, Pyridine Nitrogen | - | Hydrogen Bonding |

| Benzene | Pyridine Ring | - | π-π Stacking |

| Ammonium (B1175870) Ion | Carbonyl Oxygen | - | Ion-Dipole |

Note: The binding energies in this table are hypothetical and would require specific computational studies to be determined.

The SAMPL (Statistical Assessment of the Modeling of Proteins and Ligands) challenges have highlighted the use of a range of computational methods, from simple molecular docking to more rigorous free energy simulations and quantum mechanical calculations, to predict binding affinities in host-guest systems. researchgate.net These methodologies could be applied to systems involving this compound to screen for potential binding partners and to understand the thermodynamics of complex formation.

Ligand-Substrate Binding Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand (in this case, this compound or its derivatives) might bind to a receptor or substrate. These methods are widely used in drug discovery and materials science to understand binding modes, affinities, and the dynamics of the ligand-receptor complex.

Molecular docking studies have been performed on a variety of pyridine derivatives to assess their potential as inhibitors for biological targets. For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been investigated as potential inhibitors for cyclin-dependent kinases (CDK2, CDK4, and CDK6) using 3D-QSAR, docking, and MD simulations. nih.gov Similarly, thiazole-clubbed pyridine scaffolds have been evaluated as potential inhibitors of the SARS-CoV-2 main protease, with molecular docking used to determine the binding energy and interactions with the active site. mdpi.com In another study, a 4-(dimethylamino)pyridinium derivative was docked into the binding site of carbonic anhydrase I to investigate its potential as an inhibitor. mdpi.comresearchgate.net

These studies demonstrate a clear pathway for investigating the potential of this compound and its derivatives as ligands. The process would typically involve:

Target Identification: Selecting a protein or other macromolecule of interest.

Molecular Docking: Using software like AutoDock to predict the preferred binding orientation of the ligand within the active site of the target. This provides an estimate of the binding affinity (e.g., in kcal/mol).

Molecular Dynamics Simulations: Taking the best docked pose and running a simulation to observe the dynamic behavior of the ligand-receptor complex over time. This can provide insights into the stability of the binding and the key interactions that maintain it.

Table 2: Example of Molecular Docking Results for a Hypothetical Derivative of this compound against a Kinase Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | Kinase A | -8.5 | LYS71, GLU91, LEU132 |

| Derivative 2 | Kinase A | -7.9 | LYS71, ASP145 |

| Derivative 3 | Kinase A | -9.1 | GLU91, LEU132, PHE146 |

Note: The data in this table is for illustrative purposes and does not represent actual experimental or computational results.

Prediction of Novel Reactivity and Functional Properties

Computational chemistry is not only used to study existing systems but also to predict the potential for new reactivity and functional properties. For this compound, theoretical calculations can provide insights into its electronic structure, which in turn governs its reactivity and potential applications.

Density Functional Theory (DFT) is a common method used to predict the electronic properties and reactivity of molecules. For example, DFT calculations have been used to evaluate the chemical reactivity of thiosemicarbazones derived from pyridine-2-carbaldehyde. researchgate.net Such calculations can determine various reactivity descriptors, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis: This provides information about charge distribution, hybridization, and intramolecular interactions.

Furthermore, in silico methods can be used to predict the drug-like and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of novel compounds. For pyridine-4-carbohydrazide derivatives, computational tools have been used to predict physicochemical properties, drug-likeness, and bioactivity profiles. auctoresonline.orgcmjpublishers.com

Table 3: Predicted Reactivity Descriptors for this compound (Illustrative DFT Results)

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

| Dipole Moment | 4.5 D | High polarity |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

By performing such computational investigations, it is possible to screen virtual libraries of derivatives of this compound to identify candidates with desired electronic properties for specific applications, such as enhanced catalytic activity or improved biological activity, before undertaking their synthesis and experimental testing.

Future Research Directions and Emerging Applications

Integration into Advanced Functional Materials

The inherent "push-pull" electronic structure of 2-(Dimethylamino)pyridine-4-carbaldehyde makes it a prime candidate for incorporation into advanced functional materials. The aldehyde group provides a reactive handle for derivatization, while the dimethylaminopyridine core offers tunable electronic, optical, and binding properties.

Chemosensors: Pyridine (B92270) derivatives are integral to the design of fluorescent chemosensors. For instance, specific pyridine-based compounds have been synthesized to detect formaldehyde (B43269) through fluorescence enhancement, with the sensor's emission wavelength shifting upon binding to the analyte. ugm.ac.id Research is directed towards using this compound as a core structure to develop new sensors. The aldehyde can be functionalized to create specific binding sites for target analytes, and the electronic properties of the dimethylaminopyridine unit can be harnessed to modulate the fluorescence response, potentially leading to "turn-off" or "turn-on" sensory systems for various environmental or biological molecules. researchgate.net

Optical Materials: The donor-π-acceptor architecture of the molecule is a foundational design principle for materials with nonlinear optical (NLO) properties. Future work will likely explore the synthesis of polymers and chromophores incorporating this scaffold. By extending the conjugation or modifying the donor/acceptor strength, materials with large hyperpolarizabilities, suitable for applications in optical communications and data storage, could be developed.

Molecular Switches: The carbaldehyde group can be converted into moieties like imines or enamines, which can undergo reversible isomerization (e.g., E/Z isomerization) upon external stimuli such as light or pH changes. This opens avenues for designing molecular switches, where the electronic and physical properties of the molecule can be controllably altered, a key feature for developing molecular machines and smart materials. mdpi.com

| Application Area | Potential Role of this compound | Key Functional Groups |

| Chemosensors | Core scaffold for building fluorescent probes | -CHO for binding site attachment; Dimethylaminopyridine for signal transduction |

| Optical Materials | Chromophore with push-pull electronics for NLO properties | -N(CH₃)₂ (donor); -CHO (acceptor) |

| Molecular Switches | Platform for creating photo- or chemo-responsive molecules | -CHO convertible to imines/enamines for isomerization |

High-Throughput Synthesis and Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, relying on the rapid synthesis and evaluation of large, diverse chemical libraries. nih.gov The reactivity of this compound makes it an excellent starting point for combinatorial chemistry and HTS campaigns.

The aldehyde functionality serves as a versatile anchor for a wide array of chemical transformations, including reductive amination, Wittig reactions, and multicomponent reactions. This allows for the rapid generation of a large library of derivatives from a single, common intermediate. For example, derivatives of pyridine-4-carbohydrazide have been evaluated in silico for various therapeutic applications, demonstrating the potential of such scaffolds in drug discovery pipelines. cmjpublishers.com By converting the carbaldehyde to a carbohydrazide, a similar library could be generated and screened against biological targets like kinases, proteases, or G-protein-coupled receptors. cmjpublishers.com The imidazo[1,2-a]pyridine (B132010) scaffold, identified through HTS, further underscores the value of pyridine-based structures in identifying novel bioactive agents. nih.gov

Sustainable and Energy-Efficient Chemical Transformations

Modern synthetic chemistry increasingly emphasizes the development of sustainable and energy-efficient processes. Research into this compound is aligned with these green chemistry principles.

Microwave-Assisted Synthesis: Multicomponent reactions (MCRs) are inherently atom-economical and efficient. The use of pyridine-4-carbaldehyde in one-pot, three-component condensations to synthesize chromene derivatives under solvent-free, microwave-irradiated conditions highlights a green approach. acgpubs.orgresearchgate.net The electron-donating dimethylamino group in the target compound is expected to enhance the reactivity of the aldehyde, potentially allowing for these transformations to occur at lower temperatures or with higher efficiency.

Continuous Flow Chemistry: Continuous flow systems offer superior control over reaction parameters, enhanced safety, and improved energy efficiency compared to batch processes. semanticscholar.org While often applied in hydrogenation, the principles can be extended to other transformations. Future work could involve immobilizing this compound or a catalyst on a solid support for use in flow reactors, enabling cleaner, more efficient, and easily scalable synthetic processes. scientificlabs.com

Nanocatalysis: The use of heterogeneous nanocatalysts is another frontier in sustainable chemistry. Copper complexes with pyridine-2-carbaldehyde have been supported on magnetic nanoparticles to create recoverable and reusable catalysts for the synthesis of pyran derivatives. rsc.orgnih.gov Similar catalytic systems could be designed to utilize this compound as either a ligand or a substrate, promoting efficient and environmentally benign reactions.

Exploration of Novel Reactivity and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a powerful tool for building molecular complexity efficiently. The dual functionality of this compound makes it an intriguing substrate for discovering novel cascade sequences.